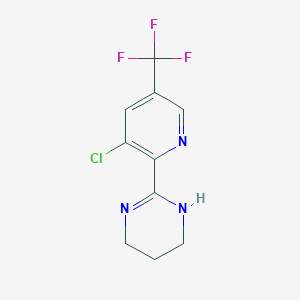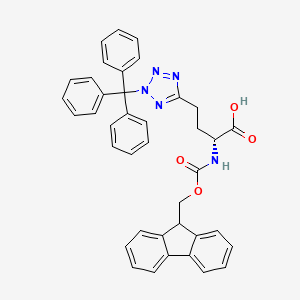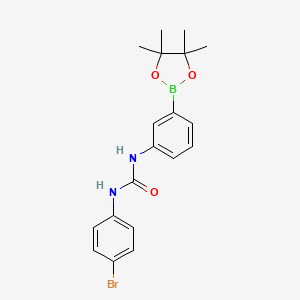
Adenosine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a nucleotide analogue that plays a significant role in various biochemical processes. This compound is particularly notable for its inability to be extended by polymerases, making it useful in antiviral research and biotechnology applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be achieved through various chemical routes, often involving the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where enzymes like acetyl-CoA synthetase catalyze the formation of the triphosphate group. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the phosphate positions .
Applications De Recherche Scientifique
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has a wide range of scientific research applications:
Chemistry: Used in the study of nucleotide analogues and their chemical properties.
Biology: Plays a role in the investigation of DNA and RNA synthesis, particularly in the context of chain termination.
Medicine: Utilized in antiviral research, especially in the development of drugs targeting viral polymerases.
Mécanisme D'action
The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains. Due to the absence of the 2’ and 3’ hydroxyl groups, the compound causes chain termination, preventing further elongation by polymerases. This property is particularly useful in antiviral therapies, where it inhibits viral replication by terminating the synthesis of viral DNA or RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-tetraphosphate: Another nucleotide analogue with similar biochemical properties.
Adenosine 5’-triphosphate (ATP): A central molecule in energy metabolism, but with different functional groups and properties.
3’-Azido-2’,3’-dideoxyadenosine 5’-triphosphate: Similar in structure but with an azido group, used in different biochemical applications.
Uniqueness
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its specific inhibition of polymerase activity, making it a valuable tool in both research and therapeutic contexts. Its inability to be extended by polymerases sets it apart from other nucleotide analogues, providing distinct advantages in antiviral research and biotechnology .
Propriétés
Formule moléculaire |
C10H14N5O9P3+2 |
|---|---|
Poids moléculaire |
441.17 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H12N5O9P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(22-7)3-21-26(18)24-27(19,20)23-25(16)17/h4-7H,1-3H2,(H2-2,11,12,13,16,17,19,20)/p+2/t6-,7+/m0/s1 |
Clé InChI |
WHZLALYPDOLFEW-NKWVEPMBSA-P |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1CC(OC1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)



![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)

![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)


